
2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide
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Overview
Description
2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide is a useful research compound. Its molecular formula is C26H35N3O3 and its molecular weight is 437.584. The purity is usually 95%.
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Biological Activity
The compound 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activities, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C21H29N3O2, with a molecular weight of approximately 373.48 g/mol. The structure features an indole moiety, a piperidine ring, and an acetamide functional group, which are known to influence its biological properties.
Research indicates that compounds with similar structural frameworks often interact with biological targets such as enzymes and receptors. For instance, indole derivatives have been shown to inhibit various kinases and modulate signaling pathways involved in cancer progression. The specific mechanism for this compound remains to be fully elucidated but may involve:
- Inhibition of Polycomb Repressive Complex 2 (PRC2) : Similar indole derivatives have been documented to inhibit PRC2, which plays a crucial role in gene silencing and cancer biology .
- Antitumor Activity : Preliminary studies suggest that compounds derived from piperidine exhibit antitumor properties by inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research has shown that modifications to the piperidine and indole rings can significantly affect potency and selectivity:
Antitumor Activity
Several studies have reported the antitumor potential of related compounds. For example:
- Case Study : A derivative showed significant reduction in tumor size in xenograft models, demonstrating a 47% reduction in H3K27me3 levels compared to controls .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest it may possess antimicrobial properties. Compounds with indole structures have shown activity against various bacterial strains, indicating potential for further exploration in this area.
Pharmacokinetics
The pharmacokinetic (PK) profile is crucial for understanding the therapeutic potential of this compound. Key findings include:
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the structure of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide. For instance, research conducted on piperidine-based derivatives demonstrated promising results in inhibiting tumor cell proliferation. The synthesis of these derivatives often employs eco-friendly methods such as ultrasonic-assisted synthesis, which enhances yield and reduces environmental impact .
Neuropharmacological Effects
The piperidine component in this compound suggests potential neuropharmacological applications. Piperidine derivatives have been extensively studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. Compounds with similar structures have shown efficacy in modulating serotonin and dopamine pathways, indicating that this compound may also possess similar properties.
Drug Development
The unique structural features of this compound position it as a candidate for drug development. Its ability to interact with various biological targets makes it suitable for further exploration in medicinal chemistry. The compound's synthesis involves multi-step organic reactions that can be optimized for large-scale production.
Case Studies
A comprehensive review of the literature reveals several case studies focusing on the synthesis and evaluation of similar compounds:
- Antitumor Evaluation : A study published in a peer-reviewed journal assessed the antitumor effects of synthesized piperidine derivatives. The results indicated that certain modifications to the indole structure enhanced cytotoxicity against various cancer cell lines .
- Neuropharmacological Assessment : Another study investigated the impact of piperidine derivatives on anxiety-like behaviors in rodent models. The findings suggested that these compounds could serve as potential anxiolytics, warranting further investigation into their mechanisms of action .
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-18-13-19(15-26(2,3)14-18)27-25(32)24(31)21-16-29(22-10-6-5-9-20(21)22)17-23(30)28-11-7-4-8-12-28/h5-6,9-10,16,18-19H,4,7-8,11-15,17H2,1-3H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDKYWVQBDBNTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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